molecular formula C9H14O2 B3048382 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 16695-87-7

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No. B3048382
CAS RN: 16695-87-7
M. Wt: 154.21 g/mol
InChI Key: HETMKSQFLULCKN-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4-dimethylcyclohex-3-ene-1-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid is a powder at room temperature . It has a melting point of 65-66°C .

Scientific Research Applications

Pharmaceutical Synthesis

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid serves as a valuable building block in pharmaceutical research. Its chemical reactivity allows for the creation of novel drug candidates. Researchers explore its potential as a precursor in the synthesis of bioactive molecules, including antiviral agents, anti-inflammatory drugs, and enzyme inhibitors .

Agrochemical Development

In agriculture, this compound finds applications in the development of agrochemicals. It contributes to the creation of herbicides, fungicides, and insecticides. Scientists investigate its efficacy in controlling pests, enhancing crop yield, and promoting sustainable farming practices .

Advanced Materials

Researchers harness 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid to design advanced materials. Its unique structure influences material properties, such as solubility, stability, and optical behavior. Applications include polymer synthesis, coatings, and functional materials for sensors and electronic devices .

Chiral Ligands in Catalysis

The chiral nature of this compound makes it an excellent candidate for ligands in asymmetric catalysis. Chemists explore its use in enantioselective reactions, where it helps control the stereochemistry of chemical transformations. These ligands play a crucial role in the synthesis of complex molecules .

HPLC Separation

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate, a derivative of this compound, is employed in high-performance liquid chromatography (HPLC) separations. It serves as a test analyte for column evaluation and method development. Researchers study its retention behavior and separation efficiency on specific HPLC columns .

Research Reagent

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid acts as a valuable research reagent. Scientists use it to investigate reaction mechanisms, study chemical transformations, and explore new synthetic pathways. Its versatility allows for diverse experimental applications .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. It has hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETMKSQFLULCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502120
Record name 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylcyclohex-3-ene-1-carboxylic acid

CAS RN

16695-87-7
Record name 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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